molecular formula C16H16O2S2 B13157365 (4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate CAS No. 63365-52-6

(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate

Cat. No.: B13157365
CAS No.: 63365-52-6
M. Wt: 304.4 g/mol
InChI Key: INVFWRMDNRHTIE-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate is a chemical compound with the molecular formula C16H16O2S2. It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzodithioate and Benzenecarbodithioic acid, 4-methoxy-, (4-methoxyphenyl)methyl ester . This compound is characterized by its unique structure, which includes two methoxy groups and a carbodithioate group.

Preparation Methods

The synthesis of (4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzyl chloride with potassium O-ethyl xanthate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with thiol-containing proteins .

Comparison with Similar Compounds

(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

63365-52-6

Molecular Formula

C16H16O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-methoxybenzenecarbodithioate

InChI

InChI=1S/C16H16O2S2/c1-17-14-7-3-12(4-8-14)11-20-16(19)13-5-9-15(18-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

INVFWRMDNRHTIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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